molecular formula C18H19N3O5S B2896045 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide CAS No. 941929-75-5

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide

Cat. No. B2896045
M. Wt: 389.43
InChI Key: SGFJTBNZSCCMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in different fields.

Scientific Research Applications

Anticancer Properties

Research has investigated the anticancer effects of compounds bearing sulfonamide fragments, including those similar to 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide. These compounds have shown significant potential in reducing cell proliferation and inducing apoptosis in various cancer cell lines through the activation of pro-apoptotic genes and pathways like p38 and ERK phosphorylation (Cumaoğlu et al., 2015).

Synthesis and Chemical Properties

The synthesis of quinoline derivatives and their interaction with different chemical agents has been a topic of extensive study. For example, the simple synthesis of 11-substituted norcryptotackieine derivatives showcases the versatility of quinolin-8-yl compounds in reactions that could be relevant for the synthesis or modification of 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide (Nowacki & Wojciechowski, 2015).

Neuroprotective Effects

Some quinoline derivatives have demonstrated neuroprotective effects in the context of cerebral ischemia. For instance, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a compound related in structure and function, has shown potent neuroprotection against global ischemia, highlighting the potential therapeutic application of similar compounds in neurological damage or disease (Sheardown et al., 1990).

Antibacterial Activity

The synthesis and evaluation of sulfonamide derivatives have also shown promising antibacterial properties. Some derivatives have been specifically tailored to target bacterial protein receptors, exhibiting significant minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting a potential role for 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide in antibacterial applications (Ravichandiran et al., 2015).

Molecular Docking Studies

Molecular docking studies of similar compounds have provided insights into the interaction mechanisms with biological targets, aiding in the design of more effective therapeutic agents. These studies can inform the development of 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide by identifying potential binding sites and activity profiles (Michelini et al., 2019).

properties

IUPAC Name

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-8-9-17-13(11-14)5-4-10-20(17)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFJTBNZSCCMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.